

Understanding the Antitumor Properties of CCT031374 Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: CCT031374 hydrobromide

Cat. No.: B117414

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Abstract

CCT031374 hydrobromide is a small molecule inhibitor with demonstrated antitumor properties, primarily through its targeted disruption of the Wnt/ β -catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. CCT031374 acts as a potent inhibitor of the β -catenin/transcription factor (TCF) complex, thereby blocking the transcription of Wnt target genes. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with **CCT031374 hydrobromide**. All quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. Notably, despite its preclinical promise, **CCT031374 hydrobromide** has been withdrawn from sale for commercial reasons, and there is no evidence of it having entered clinical trials.

Mechanism of Action: Inhibition of Wnt/ β -catenin Signaling

CCT031374 hydrobromide exerts its antitumor effects by specifically targeting the canonical Wnt/ β -catenin signaling pathway. In a healthy state, the "destruction complex," composed of Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3 β (GSK3 β), phosphorylates β -catenin, marking it for ubiquitination and subsequent proteasomal

degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β -catenin in the cytoplasm. This stabilized β -catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation and survival.

CCT031374 intervenes in this process by inhibiting the transcriptional activity of the β -catenin/TCF complex. Studies have shown that it reduces the levels of TCF-dependent transcription in cancer cells.^[1] The compound has been observed to decrease both nuclear and cytosolic levels of β -catenin in mouse L-cells.

Figure 1: Mechanism of CCT031374 in the Wnt/ β -catenin pathway.

Quantitative Preclinical Data

The antitumor activity of **CCT031374 hydrobromide** has been quantified in various cancer cell lines through in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: In Vitro Efficacy of **CCT031374 Hydrobromide** (IC50 Values)

Cell Line	Cancer Type	IC50 (μ M)	Reference
HEK293-based reporter	Embryonic Kidney	6.1	^[2]
SW480	Colon Carcinoma	-	

Table 2: In Vitro Efficacy of **CCT031374 Hydrobromide** (GI50 Values)

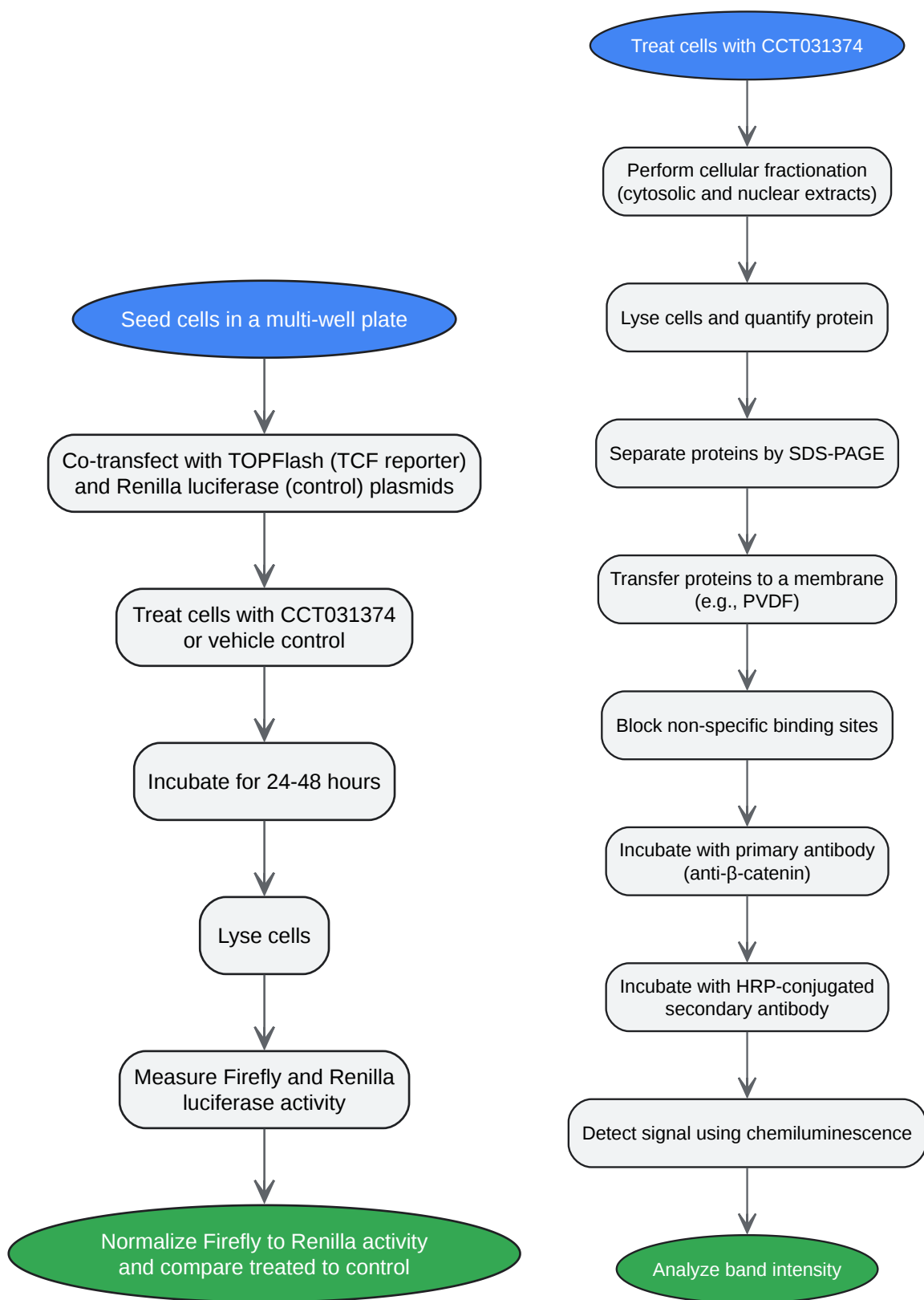
Cell Line	Cancer Type	GI50 (μM)	Reference
HT29	Colon Cancer	11.5	[3]
HCT116	Colon Cancer	13.9	[3]
SW480	Colon Cancer	13.2	[3]
SNU475	Hepatocellular Carcinoma	9.6	[3]
CCD841Co	Normal Colon	44	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antitumor properties of **CCT031374 hydrobromide**.

TCF/LEF Reporter Assay (TOPFlash Assay)

This assay quantifies the transcriptional activity of the β -catenin/TCF complex.



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